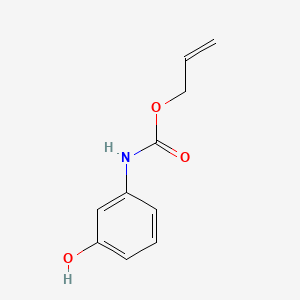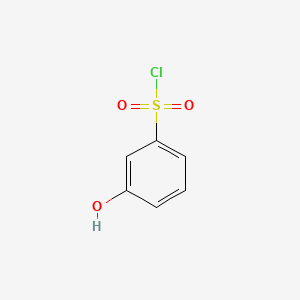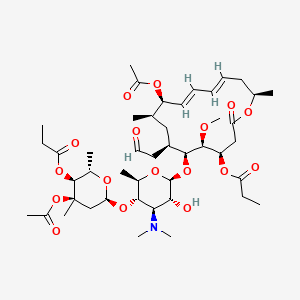
BML-277
Overview
Description
Chk2 inhibitor II is a selective inhibitor of checkpoint kinase 2, a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. This compound is used to control the p53 response to DNA breaks induced by radiation, leading to apoptosis. It is particularly significant in cancer research and therapy, where it is used to enhance the effectiveness of treatments that induce DNA damage .
Mechanism of Action
Target of Action
The primary target of BML-277 is Checkpoint kinase 2 (Chk2) . Chk2 is a serine/threonine-protein kinase that plays a critical role in DNA damage response and cell cycle regulation .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Chk2 . It binds to the ATP-binding site of Chk2, preventing ATP from binding and thus inhibiting the kinase activity of Chk2 . The inhibition of Chk2 by this compound is highly selective, with an IC50 value of 15 nM .
Biochemical Pathways
By inhibiting Chk2, this compound impacts the DNA damage response pathway. Under normal conditions, Chk2 is activated in response to DNA damage and initiates cell cycle arrest to allow for DNA repair. When chk2 is inhibited by this compound, this response is disrupted .
Result of Action
The inhibition of Chk2 by this compound has been shown to protect human CD4+ and CD8+ T-cells from apoptosis due to ionizing radiation . This suggests that this compound could potentially be used as a radioprotective agent.
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, this compound is stable at -20°C , suggesting that it should be stored under cold conditions to maintain its efficacy.
Biochemical Analysis
Biochemical Properties
BML-277 is an ATP-competitive inhibitor of Chk2 with an IC50 value of 15 nM . It interacts primarily with Chk2, a serine/threonine kinase involved in the DNA damage response. By inhibiting Chk2, this compound prevents the phosphorylation of downstream targets such as p53, Cdc25C, and BRCA1, which are crucial for cell cycle arrest and DNA repair . This inhibition leads to the protection of human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In human T-cells, it protects against radiation-induced apoptosis in a dose-dependent manner . Additionally, this compound has been observed to antagonize the cytotoxicity of oxaliplatin in colorectal cancer cell lines, suggesting its potential role in modulating chemotherapy responses . The compound also influences cell signaling pathways, particularly those involved in the DNA damage response, by inhibiting Chk2 activity and preventing the activation of downstream effectors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Chk2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in the DNA damage response, such as p53 and Cdc25C . By blocking Chk2 activity, this compound disrupts the cell cycle arrest and DNA repair processes, leading to increased sensitivity to DNA-damaging agents . Additionally, this compound has been shown to reduce the phosphorylation of CHK2 and γH2AX, markers of DNA damage, thereby mitigating radiation-induced apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can effectively inhibit Chk2 activity and protect T-cells from radiation-induced apoptosis over a range of concentrations and exposure times . Long-term studies have indicated that this compound can mitigate the hematologic toxicity of PARP inhibitors in animal models, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Chk2 activity and protects against radiation-induced apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including potential impacts on hematologic parameters . Studies have shown that this compound can prevent the elimination of primordial oocytes in mice exposed to chemotherapy drugs, highlighting its potential for protecting ovarian function during cancer treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the DNA damage response. It inhibits Chk2, which plays a critical role in the phosphorylation and activation of downstream effectors involved in DNA repair and cell cycle regulation . By blocking Chk2 activity, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with ATP and its competitive inhibition of Chk2 are key aspects of its metabolic activity .
Transport and Distribution
Within cells, this compound is transported and distributed through mechanisms involving its interaction with cellular transporters and binding proteins . The compound is cell-permeable and can effectively reach its target, Chk2, within the cellular environment . Its distribution within tissues and cells is influenced by its chemical properties, including its solubility and stability . This compound’s ability to protect T-cells from radiation-induced apoptosis indicates its efficient intracellular transport and localization .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Chk2 and other components of the DNA damage response pathway . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding site of Chk2 to exert its inhibitory effects . Additionally, this compound’s interaction with other cellular proteins and its potential post-translational modifications may affect its subcellular distribution and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chk2 inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of Chk2 inhibitor II is synthesized through a series of reactions involving the formation of carbon-nitrogen bonds.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of Chk2 inhibitor II involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chk2 inhibitor II undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the desired substitution, but common examples include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chk2 inhibitor II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the DNA damage response pathway and to develop new inhibitors with improved properties.
Biology: It is used to investigate the role of checkpoint kinase 2 in cell cycle regulation and apoptosis.
Medicine: It is used in cancer research to enhance the effectiveness of radiation therapy and chemotherapy by sensitizing cancer cells to DNA damage.
Industry: It is used in the development of new therapeutic agents and in the optimization of existing treatments.
Comparison with Similar Compounds
Chk2 inhibitor II is unique in its high selectivity for checkpoint kinase 2 over other kinases, such as checkpoint kinase 1 and cyclin-dependent kinase 1. This selectivity is achieved through its specific binding to the ATP-binding site of checkpoint kinase 2. Similar compounds include:
Chk1 Inhibitors: These compounds inhibit checkpoint kinase 1 and are used in combination with Chk2 inhibitors to enhance the overall effectiveness of cancer treatments.
Cyclin-Dependent Kinase Inhibitors: These compounds inhibit cyclin-dependent kinases and are used to regulate the cell cycle in cancer therapy.
Chk2 inhibitor II stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAOIJSROTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433479 | |
| Record name | Chk2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516480-79-8 | |
| Record name | Chk2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, this compound can disrupt cell cycle arrest and apoptosis induced by DNA damage.
A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that this compound can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]
A: Interestingly, studies have indicated that this compound might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, this compound was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []
A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of this compound preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of this compound as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


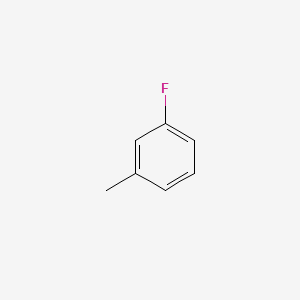
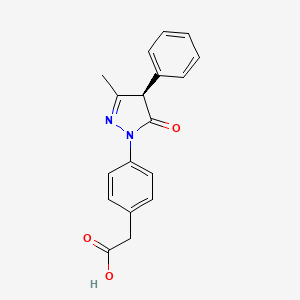

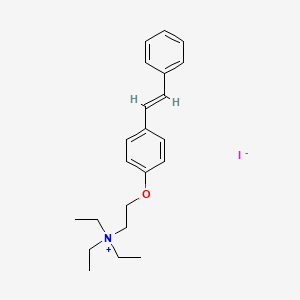
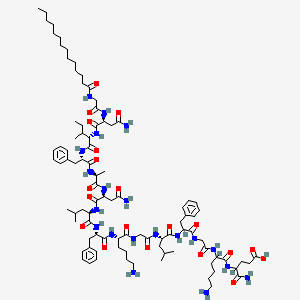
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
